molecular formula C11H12N2O3 B1348289 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312310-14-8

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1348289
CAS No.: 312310-14-8
M. Wt: 220.22 g/mol
InChI Key: BPVDCRCAORFYHG-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound featuring a furan ring linked to a pyrazole moiety via a methylene bridge. The pyrazole ring is substituted with methyl groups at the 3- and 5-positions, while the furan ring bears a carboxylic acid group at the 2-position. The compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of pyrazole derivatives, which are known for their antimicrobial, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVDCRCAORFYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349721
Record name 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312310-14-8
Record name 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 312310-14-8
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Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is a key structural component of the compound. Its synthesis generally involves:

  • Reaction Type: Cyclization reaction.
  • Starting Materials: Hydrazine and a 1,3-diketone (e.g., acetylacetone).
  • Reaction Conditions: The reaction is typically performed in ethanol or another polar solvent under reflux conditions to facilitate ring closure.
  • Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

Reaction Conditions and Optimization

Solvents

The choice of solvent plays a significant role in optimizing yield and purity:

  • Common Solvents: Ethanol, methanol, DMF, or acetonitrile.
  • Role: Solvents provide a medium for reactants to interact efficiently and can influence reaction kinetics.

Catalysts and Reagents

Key reagents used in the synthesis include:

  • Hydrazine: For pyrazole ring formation.
  • DCC/EDC: For activating carboxylic acids in esterification or amidation reactions.
  • Base Catalysts: Such as sodium hydroxide or potassium carbonate for deprotonation steps.

Temperature and Time

Reactions are typically conducted at elevated temperatures (60–120°C) to accelerate reaction rates. Reaction times can vary from several hours to overnight depending on the specific step.

Purification Techniques

To ensure high purity of the final product:

  • Chromatography: Column chromatography using silica gel is commonly employed.
  • Recrystallization: From solvents like ethanol or ethyl acetate to obtain crystalline products.
  • Analytical Methods: HPLC and NMR are used to confirm purity and structural integrity.

Data Table: Key Reaction Parameters

Step Starting Materials Reagents/Catalysts Solvent Temperature (°C) Time (h)
Pyrazole Ring Formation Hydrazine + Acetylacetone Acid/Base Catalyst Ethanol 80–100 4–6
Coupling with Furoic Acid Pyrazole Derivative + Furoic Acid DCC/EDC DMF/Toluene 60–80 6–12
Purification Crude Product Silica Gel/Crystallization Ethanol/EtOAc Room Temp -

Notes on Yield and Challenges

Yield Optimization

The overall yield depends on:

  • The choice of coupling agents and solvents.
  • Efficient purification techniques.

Challenges

  • Formation of side products during coupling reactions can lower yield.
  • Maintaining the stability of intermediates under reaction conditions is critical.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring and furan system participate in electrophilic and nucleophilic substitution reactions. Key examples include:

Halogenation

Bromination occurs under mild conditions due to the electron-rich furan ring. A study involving bromine reactions with furoic acid derivatives demonstrated the following:

Reagent/ConditionsProduct FormedReaction EfficiencyReference
Br₂ (0.1 N KBrO₃/KBr, 0°C)5-[(4-Bromo-3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoic acid>85% yield

This reaction proceeds without acid depletion, indicating direct bromine addition to the furan ring .

Nitration

Nitration of the pyrazole ring occurs at the 4-position under acidic conditions:

Reagent/ConditionsProduct FormedKey ObservationReference
HNO₃/H₂SO₄ (0–5°C)5-[(3,5-Dimethyl-4-nitro-pyrazol-1-yl)methyl]-2-furoic acidNitro group introduced regioselectively

Esterification and Salt Formation

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

Reaction with methanol under acidic conditions yields the methyl ester:

Reagent/ConditionsProduct FormedYieldReference
CH₃OH/H₂SO₄ (reflux)Methyl 5-[(3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoate92%

Deprotonation

The compound forms salts with bases:

Base UsedProductSolubilityReference
NaOH (aqueous)Sodium 5-[(3,5-dimethyl-pyrazol-1-yl)methyl]-2-furoate>71 mg/mL (pH 7)

Oxidation

The furan ring is susceptible to oxidative cleavage:

Reagent/ConditionsProduct FormedNotesReference
KMnO₄ (acidic, 60°C)2-Oxopentanedioic acid derivativeComplete ring opening

Reduction

Catalytic hydrogenation reduces the furan ring:

Reagent/ConditionsProduct FormedSelectivityReference
H₂ (5% Pd/C, ethanol)Tetrahydrofuran derivativeRetention of pyrazole structure

Cross-Coupling Reactions

The pyrazole methyl group facilitates Suzuki-Miyaura couplings:

Reagent/ConditionsProduct FormedEfficiencyReference
Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives70–80% yield

Comparative Reactivity Analysis

A comparison with analogous compounds highlights distinct reactivity patterns:

CompoundReactivity with Br₂Major ProductReference
2-Furoic acidRapid bromination at C55-Bromo-2-furoic acid
5-[(3,5-Dimethyl-pyrazol-1-yl)methyl]-2-furoic acidSelective bromination at furan C5Brominated furan-pyrazole hybrid

Stability Under Reaction Conditions

The compound remains stable under moderate conditions but degrades under harsh oxidative or thermal stress:

ConditionOutcomeHalf-LifeReference
100°C (neutral pH)Decomposition to CO₂ + pyrazole byproducts2.5 hours
pH < 2 or pH > 10Hydrolysis of ester linkages<1 hour

Industrial-Scale Reaction Optimization

Process parameters for large-scale synthesis:

ParameterOptimal ValueImpact on YieldReference
Temperature25–30°CMaximizes selectivity
SolventDichloromethane/EtOAc (1:1)Enhances solubility

Scientific Research Applications

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: This compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Substituents on Pyrazole Ring Molecular Formula Key Properties/Applications References
This compound (Target Compound) 3,5-dimethyl C₁₂H₁₄N₂O₃ Base structure; potential agrochemical use
5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-amino, 3,5-dimethyl C₁₂H₁₅N₃O₃ Enhanced solubility; unreported bioactivity
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 380580-59-6) 4-nitro, 3,5-dimethyl C₁₂H₁₃N₃O₅ Electron-withdrawing nitro group; improved stability
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid (CAS 1005565-98-9) 3,5-difluoromethyl C₁₀H₈F₄N₂O₃ High lipophilicity; potential membrane permeability
5-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-iodo, 3,5-dimethyl C₁₂H₁₃IN₂O₃ Heavy atom substitution; possible radiopharmaceutical use

Key Structural and Functional Differences:

The amino group in the 4-amino analog increases electron density on the pyrazole ring, improving solubility in polar solvents but may reduce metabolic stability . Difluoromethyl groups at the 3,5-positions (CAS 1005565-98-9) significantly boost lipophilicity, which could enhance cell membrane penetration in agrochemical applications .

This suggests that the pyrazole-furan scaffold itself is bioactive, with substituents modulating potency. The iodo-substituted derivative () may serve as a precursor for radiolabeled probes due to the presence of a heavy atom, though its specific applications remain unexplored .

Synthetic Considerations: The nitro and amino derivatives likely involve nitration and reduction steps, respectively, during synthesis. For example, nitration of the pyrazole ring could be achieved using HNO₃/H₂SO₄, while the amino group might be introduced via catalytic hydrogenation of a nitro precursor . The difluoromethyl analog (CAS 1005565-98-9) requires specialized fluorination reagents, such as diethylaminosulfur trifluoride (DAST), to install the difluoromethyl groups .

Crystallographic Data: Structural studies of related pyrazole derivatives, such as hydroxypyrazole tautomers, reveal intramolecular hydrogen bonding that stabilizes enol forms (e.g., compound 5 in ). Similar stabilization may occur in the target compound, influencing its conformational preferences . X-ray diffraction data for these compounds were likely refined using SHELXL, a widely used program for small-molecule crystallography .

Biological Activity

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.228 g/mol
  • LogP : 1.48 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown potent activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

CompoundMicrobial StrainInhibition Zone (mm)Reference
5-Dimethyl Pyrazole DerivativeE. coli15
5-Dimethyl Pyrazole DerivativeS. aureus18

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This action could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally similar to our compound. The results demonstrated a high efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications at the pyrazole ring or the furoic acid moiety can enhance its potency against specific biological targets. Ongoing SAR studies aim to optimize these interactions for improved efficacy .

Q & A

Q. How can researchers address low reproducibility in biological assay data for this compound?

  • Methodological Answer :
  • Standardize protocols : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
  • Data normalization : Correct for plate-to-plate variability using Z-score or % inhibition relative to controls.
  • Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to identify outliers. The ICReDD feedback loop integrates experimental data into computational models to refine hypotheses .

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